![molecular formula C9H13ClN2O2 B1440465 2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride CAS No. 1185012-60-5](/img/structure/B1440465.png)
2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride
Overview
Description
2,4,6,7-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride (THSI) is a novel synthetic compound that has been studied for its potential to act as a pharmacological agent in various biological systems. THSI is a member of the indazole family of compounds and is structurally related to the naturally occurring indazole alkaloid, ibogaine. THSI has been studied for its potential to act as a pharmacological agent in various biological systems.
Scientific Research Applications
Tricyclic Challenges
The compound 2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride has been mentioned in the context of synthetic challenges, particularly in the synthesis of dodecahydrocyclopenta[a]indenes. Tetrahydrospiro[1,3-dioxolane-2,1′-pentalen]-4′-ones, structurally related to the compound , were converted stereoselectively to dodecahydrocyclopenta[a]indene isomers. The synthesis involved organometallic reagents and an intramolecular aldol reaction, highlighting its complexity and the importance of stereochemistry in organic synthesis (Krebs et al., 2013).
Cycloaddition Reactions and Structural Analysis
The compound has been utilized in 1,3-dipolar cycloaddition reactions. Novel spiro[indazole-5,3'-pyrazole] derivatives were synthesized, demonstrating the compound’s reactivity and potential in creating structurally complex molecules. The synthesis was regioselective, leading to products with specific connectivity, revealing insights into the stereochemistry and regiochemistry of such cycloaddition reactions (Ren, Kuang, & Li, 2018).
Organocatalysis in Aqueous Media
The compound's derivatives were synthesized in water, using guanidinium-based sulfonic acid as a Brønsted acid organocatalyst. This highlights the compound's versatility and its potential application in green chemistry, demonstrating that its derivatives can be synthesized in environmentally friendly conditions (Seyyedhamzeh et al., 2016).
Three-Component Spiro Heterocyclization
The compound was involved in a three-component spiro heterocyclization process, forming complex molecules like spiro(indeno[1,2-b]isoxazolo[4,3-e]pyridine-4,3′-pyrroles). This underlines its reactivity and the possibility of integrating it into multi-component reactions to synthesize intricate molecular structures with potential biological activities (Salnikova, Dmitriev, & Maslivets, 2019).
properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-9(12-3-4-13-9)5-7-6-10-11-8(1)7;/h6H,1-5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPKJWCLLIVLPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1NN=C3)OCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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